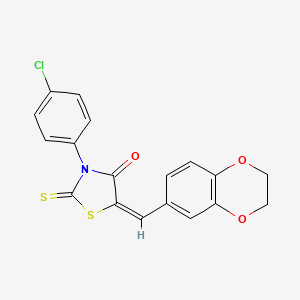

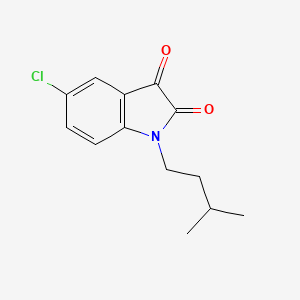

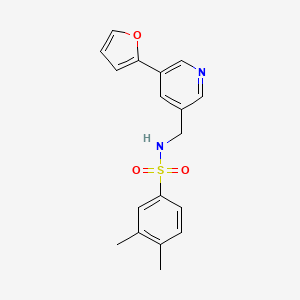

3-(4-氯苯基)-5-(2,3-二氢-1,4-苯并二氧杂环-6-亚甲基)-2-硫代-1,3-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one" is a thiazolidinone derivative, which is a class of compounds known for their diverse pharmacological activities. Thiazolidinones often contain a 1,3-thiazolidine core and are modified with various substituents that can confer different biological properties. The presence of a 4-chlorophenyl group suggests potential for interaction with biological targets, as chlorophenyl moieties are common in molecules with central nervous system (CNS) activity .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde or ketone with an amine and thioglycolic acid or its derivatives. In the case of compounds with similar structures, the synthesis may involve a multi-step reaction sequence starting with a suitable precursor, such as a benzothiazolyl moiety, followed by subsequent modifications to introduce the desired substituents . The synthesis of related compounds has been reported to involve the use of aromatic amines, thioglycolic acid, and various aldehydes in toluene, which could be a potential route for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a five-membered thiazolidine ring. The crystal structure of related compounds has been determined by X-ray diffraction, revealing planar ring systems and specific dihedral angles between rings, which could influence the biological activity of the compounds . The presence of a 4-chlorophenyl group and a 1,4-benzodioxin moiety in the compound suggests a complex molecular geometry that could be elucidated using similar crystallographic techniques .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, including alkylation, acylation, and oxidation. The reactivity of the thioxo group and the methylene bridge in the compound could be explored to generate a range of derivatives with different properties. For instance, the Mannich reaction has been used to modify similar structures, which involves the reaction with formaldehyde and ammonium chloride to introduce an aminomethyl group . Such reactions could be employed to further diversify the chemical space around the core structure of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a chlorophenyl group and a benzodioxin moiety could affect the compound's lipophilicity and its ability to cross biological membranes, which is important for CNS activity . Spectroscopic methods, including FT-IR, NMR, and UV, are commonly used to characterize these compounds and provide insights into their electronic and vibrational properties, which can be correlated with their chemical reactivity and potential biological activity .

科学研究应用

合成和化学相互作用

该化合物由于其结构复杂性,参与各种合成和化学相互作用研究。它是包括 5-芳基甲亚甲基-3-苄基-4-氧代-2-硫代-1,3-噻唑烷二酮在内的更广泛化合物的组成部分,它们与腈氧化物反应生成 Z-3、Z-2,4-二氧代类似物和 1,4,2,5-二氧杂二嗪等化合物。这些化合物的相互转化途径和结构阐明一直是研究的主题,突出了此类化合物的化学通用性 (Kandeel & Youssef, 2001)。

生物活性

该化合物及其衍生物已显示出有希望的生物活性。具体而言,已经合成并评估了 N-(4-氯苯基)-6-甲基-4-芳基-2-硫代-1,2,3,4-四氢嘧啶-5-甲酰胺等衍生物的抗菌活性。其中一些衍生物对细菌和真菌生长表现出显着的抑制作用,表明其潜在的治疗应用 (Akbari 等人,2008)。

抗菌研究

已合成了含有吡唑-嘧啶-噻唑烷-4-酮结构的连接杂环化合物,其衍生物对各种受试生物表现出良好的抑制活性。这些化合物中某些部分的存在增强了它们的抗菌特性,证明了结构修饰在开发有效的抗菌剂中的重要性 (Reddy 等人,2010)。

抗肿瘤和抗分枝杆菌活性

该化合物的衍生物已合成并评估其抗肿瘤和抗分枝杆菌活性。一些衍生物对黑色素瘤癌细胞表现出中等的的选择性,并在低毒性水平下表现出有希望的抗分枝杆菌活性,表明它们在癌症治疗和感染控制中的潜力 (Atamanyuk 等人,2013)。

属性

IUPAC Name |

(5E)-3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO3S2/c19-12-2-4-13(5-3-12)20-17(21)16(25-18(20)24)10-11-1-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKNCVHTSCGFAH-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-2-thioxo-1,3-thiazolan-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid](/img/structure/B2515816.png)

![3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2515822.png)

![N-[(2-methoxyadamantan-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2515831.png)

![2-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2515834.png)